

# Technical Guide: Methyl 4-amino-3-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 4-amino-3-methoxybenzoate*

Cat. No.: *B1297697*

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IUPAC Name: **Methyl 4-amino-3-methoxybenzoate**

This technical guide provides a comprehensive overview of **Methyl 4-amino-3-methoxybenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Properties and Data

**Methyl 4-amino-3-methoxybenzoate** is an aromatic ester containing both an amino and a methoxy functional group. These features make it a versatile building block for further chemical modifications.

Property	Value	Source
IUPAC Name	methyl 4-amino-3-methoxybenzoate	[1][2][3]
CAS Number	41608-64-4	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[1][3][4]
Molecular Weight	181.19 g/mol	[1][3][4][5]
Appearance	White to light yellow or light orange powder/crystal	[6]
Purity	>98.0% (GC)	
Melting Point	127.0 to 131.0 °C	
Storage	Keep in a dark place, sealed in dry, 2-8°C	[2]
SMILES	<chem>COC1=C(C=CC(=C1)C(=O)O)C)N</chem>	[1][3][5]
InChIKey	DJLFOMMCQBAMAA-UHFFFAOYSA-N	[1][2][3]

## Experimental Protocols

### Synthesis of Methyl 4-amino-3-methoxybenzoate

A common synthetic route for **Methyl 4-amino-3-methoxybenzoate** involves a two-step process starting from methyl 3-methoxybenzoate.[7]

#### Step 1: Nitration of Methyl 3-methoxybenzoate

- Procedure: Methyl 3-methoxybenzoate (83.0 g, 500 mmol) is added dropwise to a mixture of nitric acid (65% by weight, 40 ml) and sulfuric acid (70% by weight, 200 ml) at 0 °C.[7]
- The reaction mixture is stirred overnight and then poured into ice water.[7]

- The resulting mixture is filtered, and the solid filter cake is washed with water (3 x 300 ml) to yield methyl 4-nitro-3-methoxybenzoate as a yellow solid (84.4 g, 80% yield).<sup>[7]</sup>

#### Step 2: Reduction of Methyl 4-nitro-3-methoxybenzoate

- Procedure: An ethanol (1500 ml) solution of methyl 4-nitro-3-methoxybenzoate (84.4 g, 400 mmol) is stirred with a Pd/C (10% Pd, 5.35 g) catalyst for 5 hours under a hydrogen atmosphere.<sup>[7]</sup>
- Upon completion of the reaction, the catalyst is removed by filtration through Celite®.<sup>[7]</sup>
- The solvent is evaporated under vacuum to give an off-white solid.<sup>[7]</sup>
- The crude product is recrystallized from methanol to afford **methyl 4-amino-3-methoxybenzoate** (70.95 g, 98% yield).<sup>[7]</sup>

## Analytical Characterization

The identity and purity of the synthesized **Methyl 4-amino-3-methoxybenzoate** can be confirmed using a variety of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are used to confirm the chemical structure.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

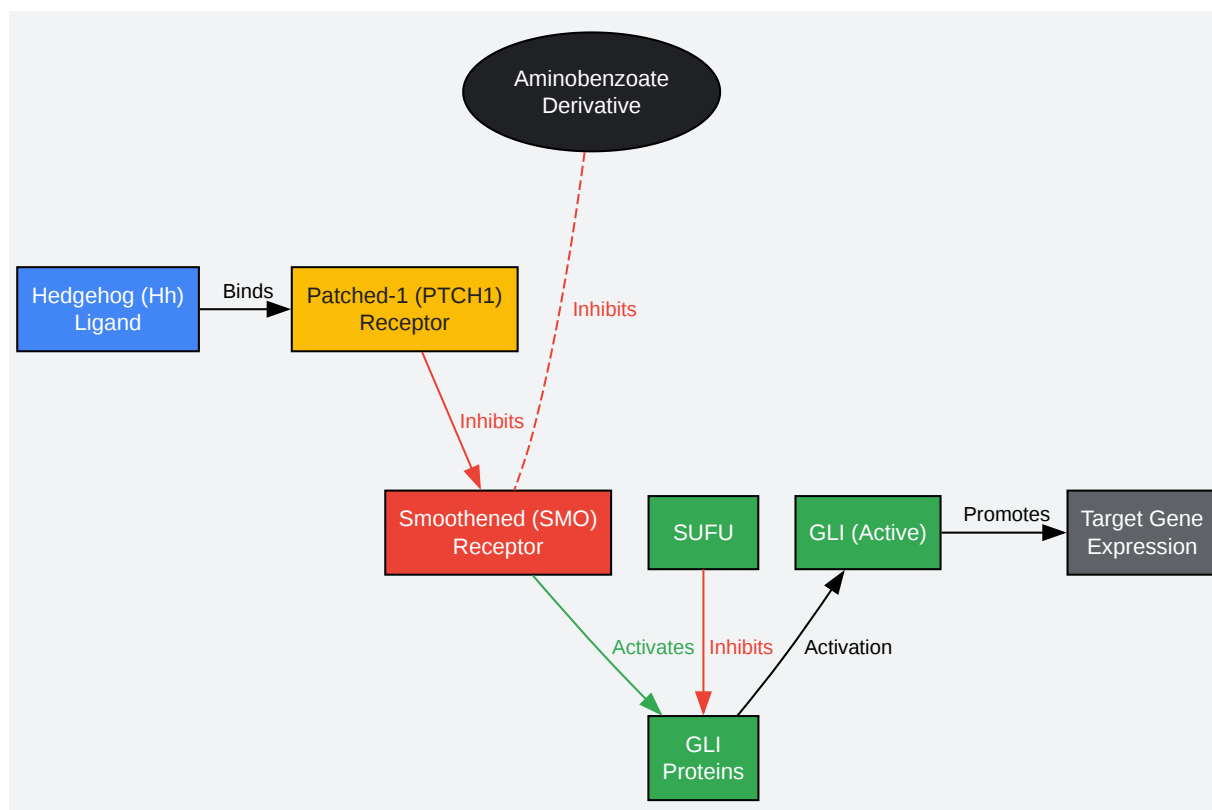
## Biological Relevance and Signaling Pathways

**Methyl 4-amino-3-methoxybenzoate** and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of cellular signaling pathways implicated in cancer. One

such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can lead to tumorigenesis when aberrantly activated in adults.

Derivatives of aminobenzoates have been synthesized and evaluated as inhibitors of the Hh pathway.[8] These inhibitors often target the Smoothed (Smo) receptor, a key component of the Hh signaling cascade.

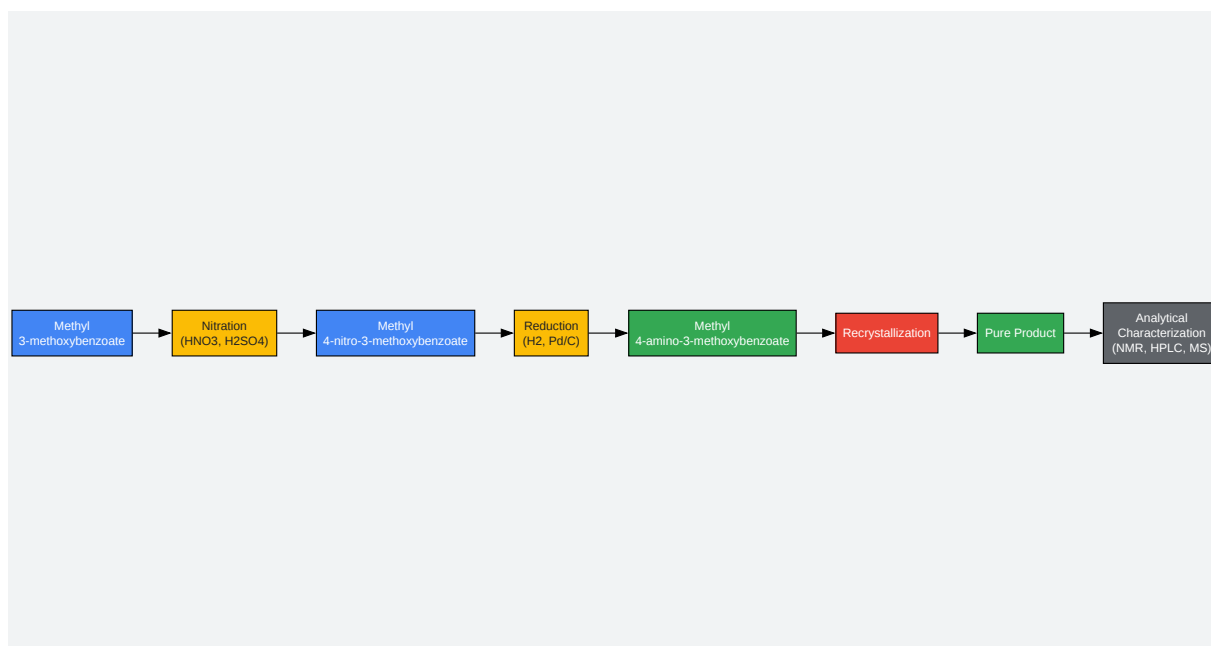
Below is a diagram illustrating the Hedgehog signaling pathway and the potential point of inhibition by a drug derived from a **Methyl 4-amino-3-methoxybenzoate** scaffold.



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Caption: The Hedgehog signaling pathway and the inhibitory action of an aminobenzoate derivative on the Smoothed (SMO) receptor.

The workflow for the synthesis and characterization of **Methyl 4-amino-3-methoxybenzoate** is outlined in the diagram below.



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Caption: A workflow diagram illustrating the synthesis and purification of **Methyl 4-amino-3-methoxybenzoate**.

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## References

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